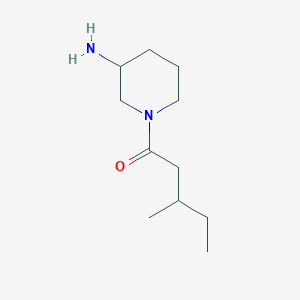

1-(3-氨基哌啶-1-基)-3-甲基戊酮

描述

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

氮化合物合成

对深海来源的真菌Leptosphaeria sp. SCSIO 41005的研究发现了新颖的氮化合物,表明这些结构在天然产物化学中的潜力以及它们在细胞毒性和抗病毒活性中的应用(Xiaowei Luo, Xuefeng Zhou, Yonghong Liu, 2018)。这表明与“1-(3-氨基哌啶-1-基)-3-甲基戊酮”结构相关的化合物可能具有类似的生物学相关性。

通过微生物发酵生产生物燃料

通过工程微生物合成戊醇异构体,包括2-甲基-1-丁醇和3-甲基-1-丁醇,突显了这些化学结构在生物燃料生产中的实用性(A. Cann, J. Liao, 2009)。这项研究强调了甲基戊酮衍生物在可持续能源解决方案中的更广泛潜力。

抗菌、抗氧化和细胞毒性活性

对梧桐树内生真菌Botryosphaeria dothidea的次生代谢产物的研究发现了具有显著抗菌、抗氧化和细胞毒性活性的化合物(Jian Xiao, Qiang Zhang, Yuqi Gao, Jiang-Jiang Tang, A. Zhang, Jin-Ming Gao, 2014)。这表明结构相似的化合物在药物应用中具有潜力。

氨基戊酮的合成和生物评价

对2-氨基戊酮的合成和生物评价表明其对多巴胺和去甲肾上腺素转运蛋白具有选择性抑制作用,对5-羟色胺的影响较小,暗示在治疗神经系统疾病中具有潜在疗效(P. Meltzer, D. Butler, J. Deschamps, B. Madras, 2006)。这些发现可以为设计具有改进特异性和疗效的化合物以治疗神经系统疾病提供信息。

作用机制

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one acts as a competitive inhibitor of DPP-4 . By binding to DPP-4, it prevents the enzyme from degrading incretin hormones, thereby increasing their concentration . This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released in response to food intake and stimulate insulin secretion from the pancreas . By preventing the degradation of incretin hormones, 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one enhances the insulinotropic effect of these hormones, leading to improved glycemic control .

Result of Action

The result of the action of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is an improvement in glycemic control . By increasing the levels of active incretin hormones, it enhances insulin secretion and suppresses glucagon release, leading to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The action of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one can be influenced by various environmental factors. For instance, its efficacy may vary depending on the individual’s metabolic state, diet, and the presence of other medications . .

未来方向

属性

IUPAC Name |

1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-9(2)7-11(14)13-6-4-5-10(12)8-13/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCMAHKFSTCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (4-formyl-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475057.png)

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)